

LLO (190-201) peptide stability and storage conditions

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Compound of Interest

Compound Name: LLO (190-201)

Cat. No.: B12383138

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LLO (190-201) Peptide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the **LLO (190-201)** peptide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the **LLO (190-201)** peptide?

A1: The **LLO (190-201)** peptide, with the sequence NEKYAQAYPNVS, is a major histocompatibility complex class II (MHC-II)-restricted epitope derived from the listeriolysin O protein of *Listeria monocytogenes*.^{[1][2]} It is a biologically active peptide widely used in immunology research to generate a specific Th response.^{[1][2]}

Q2: What are the recommended storage conditions for the **LLO (190-201)** peptide?

A2: Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations for both lyophilized powder and solvated peptide are summarized below.

Q3: How should I reconstitute the lyophilized **LLO (190-201)** peptide?

A3: For optimal solubility, it is recommended to reconstitute the lyophilized **LLO (190-201)** peptide in sterile, high-purity dimethyl sulfoxide (DMSO).^[1] A stock solution of 50 mg/mL in

newly opened DMSO can be prepared, which may require ultrasonication to fully dissolve.^[1] For aqueous solutions, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then slowly add it to the aqueous buffer of choice while vortexing.

Q4: Can I store the reconstituted peptide at 4°C?

A4: It is not recommended to store the reconstituted peptide at 4°C for extended periods. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term stability, storing aliquots at -80°C for up to six months is the preferred method.^[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Peptide Stability and Storage Conditions

The stability of the **LLO (190-201)** peptide is dependent on its form (lyophilized or in solution) and the storage temperature. Adhering to the recommended conditions will ensure the peptide's performance in downstream applications.

Form	Storage Temperature	Duration	Recommendations
Lyophilized Powder	-80°C	2 years	Store in a sealed container, away from moisture. ^[1]
-20°C	1 year	Store in a sealed container, away from moisture. ^[1]	
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. ^[1]
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. ^[1]	

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of the **LLO (190-201)** peptide.

Issue	Potential Cause	Troubleshooting Steps
Poor Solubility in Aqueous Buffers	The peptide has hydrophobic residues.	1. Reconstitute in a minimal amount of DMSO before adding to your aqueous buffer. 2. Gently vortex the solution as you add the peptide-DMSO stock. 3. If solubility is still an issue, consider using a buffer with a slightly different pH.
Peptide Aggregation	- Improper storage (e.g., repeated freeze-thaw cycles). - High peptide concentration in aqueous solution. - pH of the solution is close to the peptide's isoelectric point.	1. Aliquot stock solutions to minimize freeze-thaw cycles. [1] 2. When preparing working solutions, add the peptide stock to the buffer slowly while mixing. 3. If aggregation is observed, sonicate the solution briefly in a water bath. 4. Ensure the pH of your experimental buffer is not at the peptide's isoelectric point. 5. The chaperone PrsA2 has been shown to protect LLO from aggregation at neutral pH.[3]

Loss of Biological Activity (e.g., poor T-cell stimulation)	- Peptide degradation due to improper storage. - Presence of contaminants in the peptide preparation. - Suboptimal experimental conditions.	1. Verify that the peptide has been stored according to the recommendations. 2. Use a new, properly stored aliquot of the peptide. 3. Confirm the purity of the peptide using HPLC. 4. Optimize the concentration of the peptide and the stimulation time in your assay. 5. Ensure the antigen-presenting cells are healthy and functional.
Inconsistent Experimental Results	- Inaccurate peptide concentration due to incomplete solubilization. - Variability in experimental setup.	1. Ensure the peptide is fully dissolved before determining its concentration. 2. Use a consistent protocol for peptide reconstitution and dilution. 3. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Stability Assessment of LLO (190-201) Peptide by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a method to assess the stability of the **LLO (190-201)** peptide over time under specific storage conditions.

1. Materials:

- **LLO (190-201)** peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column

2. Procedure:

- Sample Preparation:
 - Prepare a stock solution of the **LLO (190-201)** peptide in DMSO at a concentration of 10 mg/mL.
 - Dilute the stock solution to a working concentration of 1 mg/mL in the desired buffer for stability testing (e.g., PBS, cell culture medium).
 - Prepare aliquots of the working solution for analysis at different time points (e.g., 0, 24, 48, 72 hours) and store them under the desired conditions (e.g., 37°C, 4°C, -20°C).
- HPLC Analysis:
 - Set up the HPLC system with a C18 column.
 - Prepare the mobile phases:
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
 - Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the peptide sample.
 - Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
 - Monitor the elution profile at 214 nm or 280 nm.
- Data Analysis:
 - Integrate the peak area of the intact **LLO (190-201)** peptide at each time point.
 - Calculate the percentage of remaining peptide at each time point relative to the initial time point (T=0).
 - A decrease in the main peak area and the appearance of new peaks indicate peptide degradation.

Protocol 2: In Vitro T-Cell Stimulation with **LLO (190-201)** Peptide and Intracellular Cytokine Staining

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the **LLO (190-201)** peptide followed by the detection of intracellular cytokines by flow cytometry.

1. Materials:

- Isolated PBMCs
- **LLO (190-201)** peptide stock solution (1 mg/mL in DMSO)
- Complete RPMI-1640 medium
- Brefeldin A
- Anti-CD3 and Anti-CD28 antibodies (positive control)
- Staphylococcus enterotoxin B (SEB) (positive control)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2)
- Fixation/Permeabilization Buffer
- FACS tubes

2. Procedure:

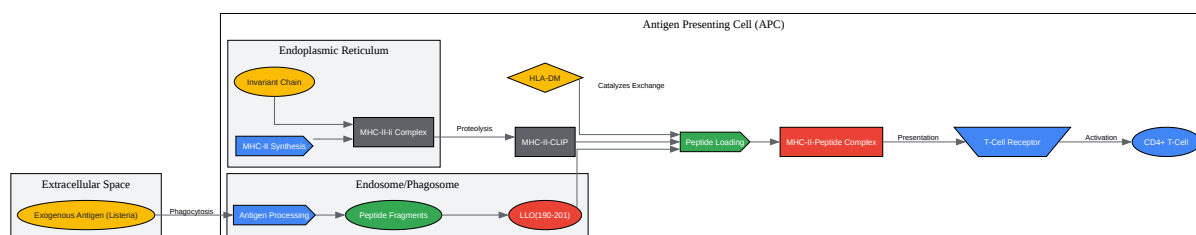
- Cell Preparation:
 - Resuspend PBMCs in complete RPMI-1640 medium at a concentration of $1-2 \times 10^6$ cells/mL.
- T-Cell Stimulation:
 - Plate 1 mL of the cell suspension into each well of a 24-well plate.
 - Add the **LLO (190-201)** peptide to the desired final concentration (typically 1-10 μ g/mL).
 - For positive controls, add anti-CD3/anti-CD28 antibodies or SEB.
 - For the negative control, add an equivalent volume of DMSO.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 6-12 hours.
 - For the last 4-6 hours of incubation, add Brefeldin A to each well to inhibit cytokine secretion.
- Staining:
 - Harvest the cells and transfer them to FACS tubes.
 - Wash the cells with PBS.
 - Perform cell surface staining by incubating the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
 - Wash the cells with PBS.
 - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
 - Perform intracellular staining by incubating the cells with fluorochrome-conjugated antibodies against cytokines (e.g., anti-IFN- γ , anti-TNF- α , anti-IL-2) for 30 minutes at 4°C.
 - Wash the cells with permeabilization buffer.

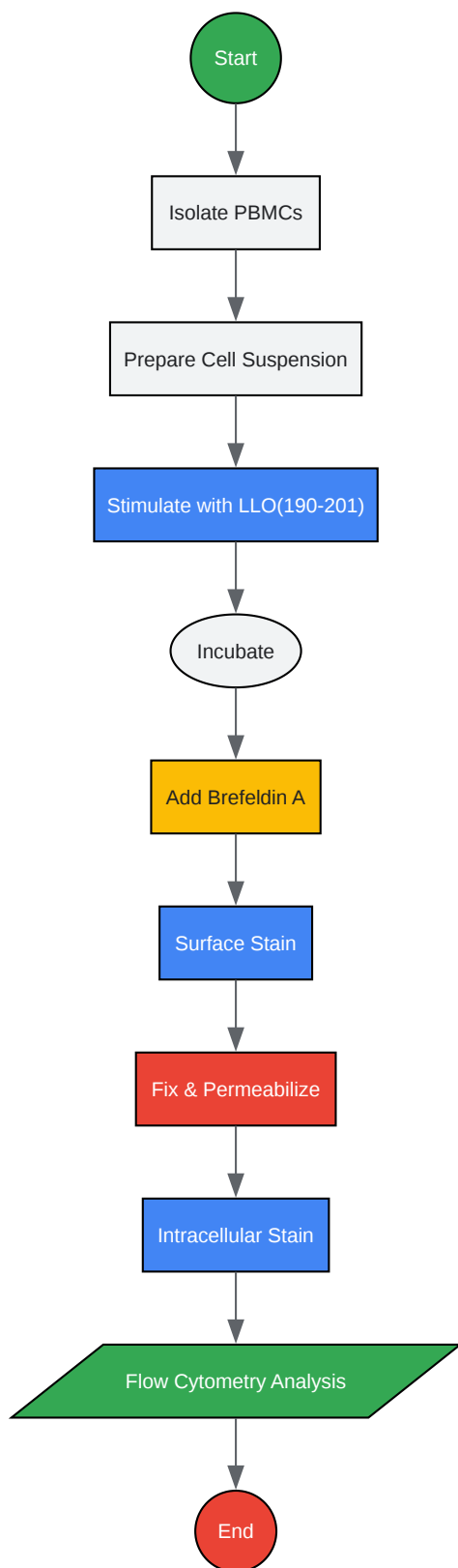
- Flow Cytometry Analysis:
- Resuspend the cells in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data to determine the percentage of cytokine-producing T-cells in response to the **LLO (190-201)** peptide.

Signaling Pathway and Experimental Workflow Diagrams

MHC Class II Antigen Presentation Pathway for **LLO (190-201)**

The **LLO (190-201)** peptide is presented to CD4+ T-cells via the MHC class II pathway in antigen-presenting cells (APCs).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)





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